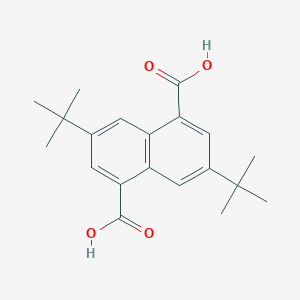

3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

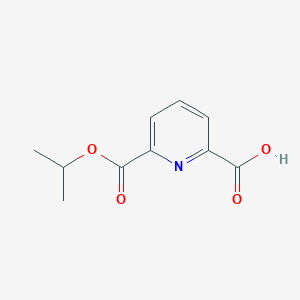

3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid, also known as DTBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and electronics. DTBN is a polycyclic aromatic hydrocarbon that contains two carboxylic acid groups and two tert-butyl groups attached to the naphthalene ring.

Mechanism of Action

The mechanism of action of 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid varies depending on its application. In material science, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid acts as a linker between metal ions to form MOFs. In pharmaceuticals, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid inhibits the expression of pro-inflammatory cytokines by blocking the NF-κB pathway and induces apoptosis in cancer cells by activating the caspase pathway. In electronics, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid acts as a dopant to improve charge carrier mobility and stability.

Biochemical and Physiological Effects

3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been found to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that high concentrations of 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can cause cytotoxicity and induce oxidative stress in cells. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has also been found to have a slight irritant effect on the skin and eyes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid in laboratory experiments is its versatility. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can be easily synthesized and modified to suit different applications. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based materials have also shown high stability and tunable properties, making them ideal for various experiments. One limitation of using 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid is its high cost compared to other building blocks.

Future Directions

There are several future directions for 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based research. In material science, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based MOFs can be further explored for their potential applications in gas separation, catalysis, and sensing. In pharmaceuticals, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can be further investigated for its potential as a neuroprotective agent and for the treatment of other diseases. In electronics, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based materials can be optimized for improved performance in OFETs and OPV devices. Overall, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has shown great potential for various applications, and further research is needed to fully explore its capabilities.

Synthesis Methods

3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can be synthesized through various methods, including the reaction of 3,7-dihydroxynaphthalene with tert-butyl chloroacetate in the presence of a base, or the reaction of 3,7-dihydroxynaphthalene with tert-butyl bromoacetate in the presence of a palladium catalyst. Both methods result in the formation of 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid with high yields and purity.

Scientific Research Applications

3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been widely studied for its potential applications in various fields. In material science, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with high surface areas and tunable properties. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based MOFs have shown promising results in gas storage, separation, and catalysis.

In pharmaceuticals, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

In electronics, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been used as a dopant in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based OFETs have shown improved charge carrier mobility and stability, while 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based OPV devices have shown increased power conversion efficiency.

properties

Product Name |

3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

3,7-ditert-butylnaphthalene-1,5-dicarboxylic acid |

InChI |

InChI=1S/C20H24O4/c1-19(2,3)11-7-13-14(15(9-11)17(21)22)8-12(20(4,5)6)10-16(13)18(23)24/h7-10H,1-6H3,(H,21,22)(H,23,24) |

InChI Key |

MEQDQUOVXTZEBZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C(C=C2C(=C1)C(=O)O)C(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C(C=C2C(=O)O)C(C)(C)C)C(=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)

![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)